molecular formula C13H22N2O5S2 B8202750 1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide

1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide

Cat. No.: B8202750
M. Wt: 350.5 g/mol
InChI Key: RSPUJRHNDXVYDC-UHFFFAOYSA-N
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Description

1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide is an organic compound characterized by the presence of methoxy, di(propan-2-yl), and disulfonamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid for sulfonation, and subsequent reactions with isopropylamine under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide: Similar structure with a hydroxyl group instead of a sulfonamide group.

    1-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxy group and a propanone moiety.

Uniqueness

1-N,3-N-diisopropyl-4-methoxybenzene-1,3-disulfonamide is unique due to the presence of two sulfonamide groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-methoxy-1-N,3-N-di(propan-2-yl)benzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5S2/c1-9(2)14-21(16,17)11-6-7-12(20-5)13(8-11)22(18,19)15-10(3)4/h6-10,14-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPUJRHNDXVYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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